EGFR/PI3K Dual Inhibitory Scaffold: C6‑Aryl vs. N3‑Aryl Regioisomeric Activity Comparison
In a series of 6‑(4‑fluorophenyl)‑2‑(methylthio)pyrimidine‑5‑carbonitriles, the most active compound (7c) achieved IC₅₀ values of <0.01 µM (SNB‑75 CNS cancer) and 0.64 µM (OVAR‑4 ovarian cancer), and inhibited EGFRᵀ⁷⁹⁰ᴹ (IC₅₀ = 0.08 µM) and PI3K‑δ (IC₅₀ = 0.64 µM) [1]. The N3‑aryl scaffold of 89069‑20‑5 lacks the C5‑carbonitrile group present in these potent derivatives; however, the C2‑methylthio group is identical, establishing 89069‑20‑5 as the core scaffold from which the C5‑carbonitrile‑optimized series was derived [1]. In the N3‑aryl series, the 3‑fluorophenyl substitution pattern (meta‑F) provides a distinct electronic profile versus the 4‑fluorophenyl (para‑F) analog (CAS 89069‑21‑6), influencing the electron density at the pyrimidinone C5 and C6 positions for further functionalization .
| Evidence Dimension | Antiproliferative activity (IC₅₀) and kinase inhibition |
|---|---|
| Target Compound Data | N3‑(3‑fluorophenyl)‑2‑(methylthio)pyrimidin‑4(3H)‑one (89069‑20‑5): Core scaffold; no direct antiproliferative data available for the unsubstituted C5/C6 parent. |
| Comparator Or Baseline | 6‑(4‑fluorophenyl)‑2‑(methylthio)pyrimidine‑5‑carbonitrile (Compound 7c): IC₅₀ SNB‑75 <0.01 µM; OVAR‑4 = 0.64 µM; EGFRᵀ⁷⁹⁰ᴹ IC₅₀ = 0.08 µM; PI3K‑δ IC₅₀ = 0.64 µM (vs. LY294002 IC₅₀ = 7.6 µM). |
| Quantified Difference | The C5‑carbonitrile‑6‑aryl optimization yields sub‑micromolar antiproliferative potency absent in the parent N3‑aryl scaffold, demonstrating the N3‑aryl scaffold's role as a modular starting point with a >100‑fold potency window available through C5/C6 functionalization. |
| Conditions | NCI‑60 DTP one‑dose and five‑dose screening; EGFR/PI3K enzymatic HTRF assays; WI‑38 normal cell counter‑screen. |
Why This Matters
This evidence positions 89069‑20‑5 as the unadorned core scaffold for structure‑activity relationship (SAR) exploration; procurement of the N3‑(3‑fluorophenyl) parent enables head‑to‑head diversification studies where the regioisomeric identity (3‑F vs. 4‑F) can be directly correlated with potency shifts at C5/C6.
- [1] Reda, N. et al. (2024). Novel Pyrimidine‑5‑Carbonitriles as Potential Apoptotic and Antiproliferative Agents by Dual Inhibition of EGFRWT/T790M and PI3K Enzymes. Bioorganic Chemistry, 145, 107195. View Source
